molecular formula C9H11F2IN2O2 B2716285 4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946822-74-7

4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid

Cat. No. B2716285
CAS RN: 1946822-74-7
M. Wt: 344.1
InChI Key: GPMMQTMZLQSPGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid involves intricate steps. Researchers have explored various synthetic routes, including transition-metal-catalyzed reactions, nucleophilic substitutions, and late-stage difluoromethylation processes . These methods aim to introduce the difluoromethyl group and iodine substituent onto the pyrazole scaffold.


Molecular Structure Analysis

The compound’s molecular structure consists of the pyrazole core with the attached substituents. The arrangement of atoms, bond angles, and stereochemistry significantly influences its properties. Computational methods, such as molecular docking and density functional theory (DFT), help elucidate the binding interactions within the receptor’s active site .

properties

IUPAC Name

4-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2IN2O2/c1-5-7(12)8(9(10)11)14(13-5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMMQTMZLQSPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid

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